N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide
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Overview
Description
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and an ethoxyphenyl group attached to a butenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 4-ethoxybenzaldehyde as the primary starting materials.
Formation of Intermediate: The reaction between 4-bromoaniline and 4-ethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide
- N-(4-fluorophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide
- N-(4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide
Uniqueness
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxobut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-2-23-16-9-3-13(4-10-16)17(21)11-12-18(22)20-15-7-5-14(19)6-8-15/h3-12H,2H2,1H3,(H,20,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSBCUAMAKWQSK-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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